molecular formula C10H15BrN2O3 B1446442 [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester CAS No. 1187932-88-2

[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B1446442
CAS No.: 1187932-88-2
M. Wt: 291.14 g/mol
InChI Key: ZFDXBBHKJVOLNL-UHFFFAOYSA-N
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Description

“[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1187932-88-2 . It has a molecular weight of 291.14 . The IUPAC name for this compound is tert-butyl 2-(3-bromo-5-isoxazolyl)ethylcarbamate . It appears as a light yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15BrN2O3/c1-10(2,3)15-9(14)12-5-4-7-6-8(11)13-16-7/h6H,4-5H2,1-3H3,(H,12,14) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a light yellow solid . It has a molecular weight of 291.15 and its molecular formula is C10H15BrN2O3 .

Scientific Research Applications

Synthetic and Crystallographic Studies

  • The compound similar to [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester was prepared and characterized by various spectroscopic methods and X-ray diffraction studies. These studies provide insights into the compound's crystalline structure and properties, which are crucial for scientific research and development (Kant, Singh, & Agarwal, 2015).

Quantum Chemical Investigation

  • Research involving quantum chemical calculations was conducted to understand the geometry of similar compounds' rotamers. Such investigations are significant for understanding the molecular behavior and potential applications in various scientific fields (Milen et al., 2019).

Intramolecular Reactions and Synthesis

  • Intramolecular reactions involving similar compounds have been explored for asymmetric synthesis of complex structures. These syntheses contribute to the development of new compounds with potential applications in medicinal chemistry and material science (Garcia et al., 2006).

Kinetics and Mechanism Studies

  • Kinetic studies of similar compounds in the gas phase provide valuable insights into their reactivity and stability. Understanding these factors is crucial for their application in various scientific and industrial processes (Rotinov et al., 2005).

Structural Peculiarities and Chemical Reactions

  • Research on the structural peculiarities and chemical reactions of carbazole derivatives, which are structurally similar, highlights the importance of these compounds in developing new materials with unique properties (Negodyaev & Pushkareva, 1967).

Safety and Hazards

The safety information and hazards associated with this compound are not specified in the search results .

Properties

IUPAC Name

tert-butyl N-[2-(3-bromo-1,2-oxazol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O3/c1-10(2,3)15-9(14)12-5-4-7-6-8(11)13-16-7/h6H,4-5H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDXBBHKJVOLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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